molecular formula C13H31NO B12818442 Ammonium, butyltripropyl-, hydroxide CAS No. 63982-54-7

Ammonium, butyltripropyl-, hydroxide

Cat. No.: B12818442
CAS No.: 63982-54-7
M. Wt: 217.39 g/mol
InChI Key: OOXOYCKYWLCWLT-UHFFFAOYSA-M
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Description

Ammonium, butyltripropyl-, hydroxide is a quaternary ammonium hydroxide with the formula $ \text{C}{13}\text{H}{31}\text{N}\cdot\text{OH} $. It features a central nitrogen atom bonded to one butyl group, three propyl groups, and a hydroxide ion. This structure confers unique physicochemical properties, such as high solubility in polar solvents and surfactant behavior due to its amphiphilic nature.

Properties

CAS No.

63982-54-7

Molecular Formula

C13H31NO

Molecular Weight

217.39 g/mol

IUPAC Name

butyl(tripropyl)azanium;hydroxide

InChI

InChI=1S/C13H30N.H2O/c1-5-9-13-14(10-6-2,11-7-3)12-8-4;/h5-13H2,1-4H3;1H2/q+1;/p-1

InChI Key

OOXOYCKYWLCWLT-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CCC)(CCC)CCC.[OH-]

Origin of Product

United States

Preparation Methods

The preparation of ammonium, butyltripropyl-, hydroxide typically involves the reaction of butyltripropylammonium halides with a strong base such as potassium hydroxide. The process can be summarized as follows:

Chemical Reactions Analysis

Ammonium, butyltripropyl-, hydroxide undergoes various chemical reactions, including:

Scientific Research Applications

Ammonium, butyltripropyl-, hydroxide has several scientific research applications:

Mechanism of Action

The mechanism of action of ammonium, butyltripropyl-, hydroxide involves its interaction with cell membranes. The compound disrupts the bacterial membrane through a combination of lipophilic and electrostatic adsorption at the water-membrane interface. This disruption leads to the leakage of cellular contents and eventual cell death .

Comparison with Similar Compounds

Structural Analogues

Tetrapropyl Ammonium Hydroxide
  • Formula : $ \text{C}{12}\text{H}{28}\text{N}\cdot\text{OH} $ (CAS 4499-86-9).
  • Structure : Four propyl groups attached to the ammonium nitrogen.
  • Properties :
    • Used as a laboratory chemical and industrial reagent .
    • Classified for skin corrosion (H314) at concentrations ≥10% .
    • Available as a 10% aqueous solution, indicating moderate solubility in water .
Benzyl Tripropyl Ammonium Chloride
  • Formula : $ \text{C}{16}\text{H}{28}\text{ClN} $ (CAS 5197-87-5).
  • Structure : Benzyl group replaces one propyl group in butyltripropyl ammonium.
  • Properties :
    • Cationic surfactant with applications in phase-transfer catalysis.
    • Higher lipophilicity compared to purely aliphatic variants due to the aromatic benzyl group .
(2-Hydroxy-3-Sulphopropyl)dimethyl[3-[(1-Oxododecyl)Amino]Propyl]Ammonium Hydroxide
  • Formula : Complex structure with sulphopropyl and dodecyl chains (CAS 93982-87-7).
  • Properties: Enhanced solubility in aqueous media due to sulphonic acid groups. Potential applications in specialized detergents or biological systems .
Standard Ammonium Hydroxide (NH$_4$OH)
  • Formula : $ \text{NH}_4^+\text{OH}^- $.
  • Properties :
    • Weak base (pH ~11.6) with low molecular weight (35.05 g/mol).
    • Widely used in cleaning agents, fertilizers, and pharmaceuticals .

Physicochemical Properties

Property Ammonium, Butyltripropyl-, Hydroxide Tetrapropyl Ammonium Hydroxide Benzyl Tripropyl Ammonium Chloride NH$_4$OH
Molecular Weight ~237.4 g/mol (est.) 227.36 g/mol 293.85 g/mol 35.05 g/mol
Solubility High in polar solvents Moderate in water (10% solution) Low in water, high in organics Fully miscible in water
Thermal Stability Likely decomposes >100°C Stable at room temperature Stable up to 200°C Decomposes at 38°C
Applications Surfactants, phase-transfer catalysis Lab reagent, ion-pairing agent Organic synthesis Cleaning, pH adjustment

Functional Differences

  • Chain Length Impact : Butyltripropyl’s longer alkyl chains enhance lipophilicity compared to tetrapropyl variants, making it more effective in organic-aqueous phase-transfer reactions .
  • Functional Groups : Sulphopropyl or benzyl groups (e.g., in CAS 93982-87-7) introduce polarity or aromaticity, altering solubility and reactivity .
  • Basicity : Standard NH$4$OH is a weaker base (pK$a$ ~9.25) compared to quaternary ammonium hydroxides, which exhibit stronger basicity due to the hydroxide ion’s free availability .

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